Adamantane-d16

Overview

Description

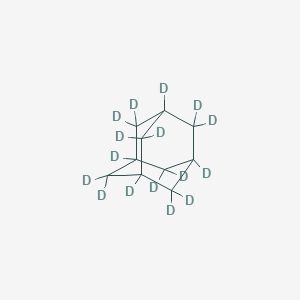

Adamantane-d16 (C10D16, CAS 30470-60-1) is a fully deuterated derivative of adamantane, where all 16 hydrogen atoms are replaced with deuterium. Its molecular weight is 152.33 g/mol, and it exhibits a white to off-white waxy appearance with a melting point of 209–212°C . The compound is highly stable and insoluble in water but soluble in organic solvents like CCl4 and CH2Cl2 .

This compound is primarily utilized as an internal standard in gas chromatography–mass spectrometry (GC-MS) for quantifying petroleum diamondoids (e.g., adamantane, diamantane) due to its structural similarity and distinct isotopic signature . Its synthesis involves deuteration of adamantane, as demonstrated in the preparation of 1-bromoadamantane-d15 via bromination of this compound under reflux conditions . Deuterium substitution significantly alters its nuclear magnetic resonance (NMR) properties, as evidenced by distinct [2]H NMR signals (δ 2.33, 2.06, 1.68) and spin–lattice relaxation behavior in solid-state studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cleomiscosin A can be synthesized through various methods, including extraction from natural sources and chemical synthesis. One common method involves the extraction from Cleome viscosa. The process includes drying and pulverizing the plant material, followed by solvent extraction using methanol or ethanol. The extract is then concentrated and purified to obtain Cleomiscosin A .

Industrial Production Methods: On an industrial scale, Cleomiscosin A is produced using high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS). This method ensures high purity and yield of the compound. The process involves the separation of Cleomiscosin A from other coumarinolignans present in the plant extract .

Chemical Reactions Analysis

Types of Reactions: Cleomiscosin A undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Cleomiscosin A can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium hydroxide.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted coumarinolignans. These products often retain the core coumarin structure but exhibit different functional groups .

Scientific Research Applications

Pharmaceutical Applications

Adamantane-d16 is utilized in drug development and biomedical research due to its structural characteristics and ability to serve as a stable isotope label. This allows for enhanced tracking of molecular pathways and interactions within biological systems.

- Antiviral Research : Adamantane derivatives have been studied for their antiviral properties, particularly against viruses like influenza. The incorporation of deuterium helps in understanding the metabolic pathways of these compounds within the body, which can lead to improved antiviral agents .

- Drug Design : The stability of this compound makes it a useful scaffold in the design of new pharmaceuticals. Its rigid structure can enhance the binding affinity of drug candidates to their targets, improving efficacy .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference compound in various spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : The use of deuterated compounds like this compound in NMR spectroscopy allows for clearer spectral data by reducing background noise from hydrogen signals. This is particularly useful in studying complex molecular interactions and conformations .

- Mass Spectrometry : The isotopic labeling provided by this compound aids in mass spectrometry applications, enabling precise quantification and identification of compounds in mixtures. It helps in distinguishing between isotopologues and enhances the accuracy of analytical results .

Material Science

The unique structure of this compound contributes to its applications in material science:

- Polymer Chemistry : Adamantane derivatives are incorporated into polymer matrices to enhance mechanical properties and thermal stability. The rigid structure of adamantane provides reinforcement at the molecular level, leading to improved performance characteristics in various applications .

- Nanotechnology : Research has explored the use of this compound in the development of nanomaterials and drug delivery systems. Its ability to form stable complexes with other molecules makes it suitable for creating nanoscale carriers that can deliver therapeutic agents effectively .

Case Studies

Here are some documented case studies showcasing the applications of this compound:

Mechanism of Action

Cleomiscosin A exerts its effects through various molecular targets and pathways:

Anti-inflammatory Activity: It inhibits the secretion of pro-inflammatory cytokines such as interleukin-1 beta, tumor necrosis factor-alpha, and interleukin-6.

Antioxidant Activity: Cleomiscosin A scavenges free radicals and reduces oxidative stress by donating hydrogen atoms to reactive oxygen species.

Hepatoprotective Activity: The compound protects liver cells by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes.

Comparison with Similar Compounds

Structural and Functional Analogues of Adamantane-d16

Non-Deuterated Adamantane Derivatives

- Adamantane (C10H16): The parent compound lacks deuterium, resulting in a lower molecular weight (136.23 g/mol) and distinct NMR profiles. It is widely used in pharmaceuticals (e.g., Memantine derivatives ) and polymer synthesis . Unlike this compound, it cannot serve as an isotopic internal standard but shares thermal stability and solubility properties .

- 1-Bromoadamantane (C10H15Br) : This brominated derivative exhibits higher reactivity due to the electrophilic bromine atom. Its synthesis from this compound involves bromination, yielding 1-bromoadamantane-d15 with 73% efficiency . Applications include intermediates in drug synthesis (e.g., neuroprotective agents ).

Deuterated Adamantane Derivatives

- 1-Bromoadamantane-d15 (C10D15Br) : Retains the deuterated core but introduces bromine, altering polarity and chromatographic retention times compared to Adamantane-d15. Used in tracer studies for reaction mechanisms .

- N-Salicylidene-1-aminoadamantane: A Schiff base derivative with neuroprotective applications.

Other Diamondoids

Diamondoids (e.g., diamantane, triamantane) share this compound’s cage-like structure but differ in molecular complexity:

This compound’s simplicity and isotopic labeling make it preferable for analytical quantification, whereas larger diamondoids are valued in materials science .

Deuterated Internal Standards in Analytical Chemistry

This compound is often compared to other deuterated standards:

This compound’s non-polar structure and deuterium content minimize co-elution issues in hydrocarbon analysis, unlike polar standards like dibenzothiophene-d8 .

Physicochemical Properties Comparison

Deuterium substitution in this compound reduces vibrational entropy, enhancing thermal stability compared to non-deuterated adamantane .

Biological Activity

Adamantane-d16, a deuterated derivative of adamantane, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Structure and Properties

This compound retains the characteristic cage-like structure of adamantane, which is known for its lipophilicity and ability to enhance the pharmacokinetic profiles of drug candidates. The introduction of deuterium (D) into the adamantane structure can influence its metabolic stability and interaction with biological systems. The chemical formula for this compound is , where the hydrogen atoms are replaced by deuterium isotopes.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Membrane Interaction : Adamantane derivatives can integrate into lipid bilayers, influencing membrane fluidity and permeability. This property is critical for drug delivery systems, as it facilitates the transport of therapeutic agents across cellular membranes .

- Ion Channel Modulation : Adamantane compounds have been shown to block ion channels, particularly in viral proteins like the M2 protein of influenza viruses. This action disrupts viral replication and has led to the development of antiviral drugs .

- Antimicrobial Activity : Recent studies have indicated that adamantane derivatives exhibit antimicrobial properties against various bacterial strains and fungi. For instance, compounds derived from adamantane were tested against Gram-positive and Gram-negative bacteria, showing significant antibacterial activity .

Case Studies

- Antiviral Activity : Adamantane derivatives, including amantadine and rimantadine, have been extensively studied for their effectiveness against influenza A viruses. These compounds inhibit the M2 ion channel, preventing viral uncoating and replication .

- Antimicrobial Studies : A study reported that certain adamantane derivatives displayed potent antimicrobial activity with minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against various bacterial strains, including Staphylococcus epidermidis and Candida albicans .

- Cytotoxicity Assessment : In vitro studies using cell lines such as A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) showed that adamantane derivatives did not significantly affect cell proliferation within tested concentrations, indicating a favorable safety profile for potential therapeutic applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Biological Activity | Target Organism/Process | Minimum Inhibitory Concentration (MIC) | Effect on Cell Lines |

|---|---|---|---|

| Antiviral | Influenza A virus | N/A | N/A |

| Antibacterial | S. epidermidis | 62.5 - 1000 µg/mL | No significant cytotoxicity |

| Antifungal | C. albicans | 62.5 - 1000 µg/mL | No significant cytotoxicity |

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing and characterizing Adamantane-d16 with high isotopic purity in laboratory settings?

To ensure high isotopic purity (>98% deuterium incorporation), researchers must optimize catalytic deuteration conditions (e.g., using D₂ gas under high-pressure hydrogenation) and validate purity via mass spectrometry (MS) or nuclear magnetic resonance (NMR) . Characterization should include:

- NMR analysis : Compare ¹H and ²H NMR spectra to quantify residual protonation at bridgehead positions .

- Mass spectrometry : Use high-resolution MS to confirm molecular ion peaks (m/z 152 for this compound vs. 136 for non-deuterated Adamantane) .

- Thermogravimetric analysis (TGA) : Assess thermal stability, as deuteration may alter sublimation behavior .

Q. How does deuteration affect the thermodynamic properties of this compound compared to its protonated counterpart?

Deuteration introduces isotopic mass effects, which influence:

- Melting and sublimation points : this compound exhibits a 1–2°C increase in melting point (mp = 270–272°C) due to stronger deuterium bonding .

- Enthalpy of formation : ΔfH°(solid) for this compound is ~5 kJ/mol higher than non-deuterated Adamantane, as per NIST data .

- Vibrational modes : FT-IR spectra show redshifted C-D stretching (2050–2250 cm⁻¹) versus C-H (2800–3000 cm⁻¹), critical for interpreting kinetic isotope effects .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s role as a metabolic tracer in LC-MS/MS-based flux analysis?

Methodological steps include:

- Isotope labeling strategy : Incorporate this compound into lipid bilayers or protein complexes to track metabolic turnover rates .

- Data normalization : Use internal standards (e.g., ¹³C-labeled analogs) to correct for ion suppression in MS .

- Statistical validation : Apply ANOVA or t-tests to compare isotopic enrichment across biological replicates, ensuring p < 0.05 .

Q. What analytical approaches resolve contradictions in reported crystallographic data for this compound derivatives?

Discrepancies in lattice parameters or bond angles may arise from:

- Sample purity : Contamination by protonated Adamantane can distort X-ray diffraction (XRD) results. Validate via elemental analysis .

- Temperature-dependent effects : Perform XRD at multiple temperatures (e.g., 100 K vs. 298 K) to account for thermal expansion anomalies .

- Computational cross-validation : Compare experimental data with density functional theory (DFT) models to identify outliers .

Q. How can researchers ensure reproducibility when using this compound in kinetic isotope effect (KIE) studies?

Best practices include:

- Control experiments : Compare reaction rates of deuterated vs. non-deuterated Adamantane under identical conditions (solvent, catalyst, temperature) .

- Error minimization : Use triplicate measurements and report standard deviations for KIE calculations (e.g., k_H/k_D = 1.2 ± 0.05) .

- Data transparency : Publish raw kinetic datasets and fitting parameters in supplementary materials .

Q. What strategies mitigate challenges in modeling this compound’s vibrational spectra using computational chemistry tools?

- Basis set selection : Employ hybrid functionals (e.g., B3LYP) with DGDZVP basis sets to accurately model C-D vibrations .

- Anharmonic corrections : Apply second-order vibrational perturbation theory (VPT2) to address discrepancies between experimental and calculated spectra .

- Cross-disciplinary collaboration : Validate models with experimental spectroscopists to refine force-field parameters .

Q. Data Management and Contradiction Analysis

Q. How should researchers address conflicting reports on this compound’s solubility in polar solvents?

- Meta-analysis : Systematically compare solvent polarity indices (e.g., Hansen parameters) and experimental conditions (temperature, stirring time) across studies .

- Controlled replication : Repeat solubility tests in deuterated vs. non-deuterated solvents (e.g., DMSO-d6 vs. DMSO) to isolate isotopic effects .

- Principal contradiction analysis : Identify whether discrepancies stem from methodological variability (e.g., sonication time) or intrinsic material properties .

Q. What frameworks support robust statistical interpretation of this compound’s isotopic labeling efficiency in complex matrices?

- Multivariate analysis : Use principal component analysis (PCA) to disentangle isotopic enrichment from matrix interference in MS datasets .

- Error propagation : Calculate combined uncertainties for labeling efficiency using the International Union of Pure and Applied Chemistry (IUPAC) guidelines .

- Peer review : Submit methods to platforms like ChemRxiv for pre-publication feedback on analytical rigor .

Properties

IUPAC Name |

1,2,2,3,4,4,5,6,6,7,8,8,9,9,10,10-hexadecadeuterioadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-2-9-4-8(1)5-10(3-7)6-9/h7-10H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D,10D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORILYTVJVMAKLC-QJESCHDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2(C(C3(C(C1(C(C(C2([2H])[2H])(C3([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])([2H])[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481581 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30470-60-1 | |

| Record name | Adamantane-d16 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.